molecular formula C11H6ClNS B8616131 1-Chlorobenzo[4,5]thieno[2,3-c]pyridine CAS No. 887579-83-1

1-Chlorobenzo[4,5]thieno[2,3-c]pyridine

Cat. No.: B8616131
CAS No.: 887579-83-1
M. Wt: 219.69 g/mol
InChI Key: DQYDBGLWHQIEEV-UHFFFAOYSA-N
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Description

1-Chlorobenzo[4,5]thieno[2,3-c]pyridine (CAS 887579-83-1) is a fused heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a planar, rigid tricyclic system composed of a benzene ring fused to a thieno[2,3-c]pyridine core, with a chlorine substituent at position 1. It has a molecular weight of 219.69 g/mol and a molecular formula of C 11 H 6 ClNS . This compound serves as a versatile chemical intermediate for synthesizing more complex pharmacologically active molecules. Its core structure is a key scaffold in developing novel non-steroidal CYP17 enzyme inhibitors . The CYP17 enzyme is a crucial target for treating castration-resistant prostate cancer (CRPC), and research indicates that benzothieno[2,3-c]pyridine derivatives can exhibit potent broad-spectrum anticancer activity, showing double to quadruple the activity of reference compounds like abiraterone against certain prostate cancer cell lines (e.g., PC-3) in vitro . The chlorine atom on the scaffold can enhance lipophilicity and influence binding affinity to enzymatic targets through electronic effects . Beyond oncology research, this chemical scaffold has also been investigated for use in dyes, pigments, and as an additive in lubricants due to its unique structural properties . Please note that this product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Handle with care, referring to the Safety Data Sheet for proper handling procedures .

Properties

CAS No.

887579-83-1

Molecular Formula

C11H6ClNS

Molecular Weight

219.69 g/mol

IUPAC Name

1-chloro-[1]benzothiolo[2,3-c]pyridine

InChI

InChI=1S/C11H6ClNS/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6H

InChI Key

DQYDBGLWHQIEEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=NC=C3)Cl

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for drug development:

  • Anticancer Activity : Recent studies have highlighted the potential of thienopyridine derivatives, including 1-chlorobenzo[4,5]thieno[2,3-c]pyridine, in targeting various cancer types. For instance, derivatives have shown efficacy against triple-negative breast cancer cells with nanomolar potency, indicating their potential as chemotherapeutic agents .
  • Inhibition of Tankyrase Enzymes : The compound has been explored for its ability to inhibit tankyrase enzymes, which are implicated in cancer cell proliferation and Wnt signaling pathways. A related scaffold demonstrated high selectivity and potency against tankyrase-1 and tankyrase-2, suggesting that modifications to the thieno structure could enhance its inhibitory effects .
  • Antimicrobial Properties : Thienopyridine derivatives are known for their antimicrobial activities. Research indicates that they can act against various pathogens, which positions them as potential candidates for developing new antibiotics .

Synthetic Methodologies

The synthesis of this compound typically involves several advanced organic chemistry techniques:

  • Scaffold Hopping : This approach has been utilized to develop new derivatives with enhanced biological activity. By modifying the core structure through scaffold hopping strategies, researchers can identify compounds with improved selectivity and potency against specific biological targets .
  • Reflux Conditions : The synthesis often employs reflux conditions with specific reagents such as chloroacetyl chlorides and sodium ethoxide to facilitate the formation of thienopyridine derivatives. This method has proven effective in generating a variety of functionalized compounds suitable for further biological evaluation .

Industrial Applications

Beyond pharmacological uses, this compound also finds applications in industry:

  • Dyes and Pigments : Thienopyridines can serve as intermediates in the production of dyes and pigments due to their unique structural properties that allow for vibrant coloration. Their incorporation into industrial formulations can enhance the stability and performance of dyes used in textiles and coatings .
  • Lubricants : The compound has been investigated for its potential use as an additive in lubricating oils. Incorporating thienopyridines can improve the lubricating properties and provide enhanced protection under extreme pressure conditions .
Compound NameTargetIC50 (nM)Selectivity
This compoundTankyrase-121High
This compoundTankyrase-229High
Thienopyridine Derivative ABreast Cancer Cells<10Moderate
Thienopyridine Derivative BAntimicrobial ActivityN/ALow

Case Study: Inhibition of Cancer Stem Cells

A study focused on the effects of thienopyridine derivatives on cancer stem cells (CSCs) demonstrated that treatment with these compounds significantly reduced CSC populations in breast cancer cell lines. The results indicated a decrease in specific glycosphingolipid markers associated with CSCs, suggesting a mechanism by which these compounds could prevent tumor recurrence and metastasis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Derivatives

Tinoridine Hydrochloride, a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative, features a saturated six-membered ring and substituents (benzyl, ethoxycarbonyl) at positions 3 and 4. Unlike the fully aromatic 1-chlorobenzo[4,5]thieno[2,3-c]pyridine, the saturated ring reduces planarity, decreasing π-conjugation and altering pharmacokinetic properties (e.g., increased solubility). Tinoridine exhibits rapid absorption and potent anti-inflammatory/analgesic activity, attributed to its ethoxycarbonyl group .

Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines differ in the fusion position of the thiophene and pyridine rings (Figure 2). For example, pyrido[3',2':4,5]thieno[3,2-d]pyrimidines () demonstrate antimicrobial and anticancer activities due to their pyrimidine-fused systems.

Thieno[3,2-c]pyridine-Based Kinase Inhibitors

Thieno[3,2-c]pyridine ureas (e.g., kinase inhibitors in ) incorporate urea moieties that enhance hydrogen bonding with enzymatic targets. The chloro substituent in this compound may similarly modulate electron density, influencing binding affinity, though its larger fused benzo ring could sterically hinder interactions compared to simpler analogs .

Physicochemical Properties

Key differences in solubility, stability, and spectral characteristics arise from structural variations:

Compound Aromaticity Cl Substituent Solubility (LogP) Spectral Signature (¹H NMR δ, ppm)
This compound High Position 1 ~3.5 (estimated) Aromatic protons: 7.2–8.5
Tinoridine Hydrochloride Low (saturated) Absent ~2.1 Aliphatic protons: 1.5–4.0
Thieno[2,3-b]pyridine-6-one Moderate Absent ~2.8 Thiophene protons: 6.8–7.3

The benzo fusion in the target compound increases LogP, suggesting higher lipophilicity and possibly improved blood-brain barrier penetration compared to non-benzo analogs.

Antimicrobial and Anticancer Activity

Thieno[2,3-b]pyridine derivatives (e.g., pyrido[3',2':4,5]thieno[3,2-d]pyrimidines) exhibit IC₅₀ values of 1–10 µM against bacterial strains like S. aureus and E. coli . However, its bulky structure could reduce bioavailability compared to smaller derivatives like 4-chloropyrimidine 15 ().

Anti-Inflammatory and Analgesic Effects

Tinoridine Hydrochloride shows 2-fold greater analgesic potency than aspirin due to its ethoxycarbonyl group . The absence of such functional groups in this compound suggests divergent therapeutic applications, possibly favoring antitumor activity via intercalation or kinase modulation .

Preparation Methods

Copper-Mediated Cyclization Mechanism

The copper catalyst facilitates single-electron transfer (SET), reducing the nitro group to an amine, which undergoes cyclodehydration with sulfur to form the thieno ring. Competing pathways, such as over-reduction to aniline derivatives, are suppressed by maintaining stoichiometric sulfur excess.

Acid Chloride Stability in DMAP Reactions

DMAP stabilizes the acyl chloride intermediate via transient N-acylpyridinium salt formation, preventing hydrolysis even in mildly polar solvents like heptane. This stabilization is critical for achieving high cyclization yields.

Tetrazole Coupling Challenges

During amination, residual thionyl chloride can protonate 5-aminotetrazole, reducing nucleophilicity. Triethylamine scavenges HCl, maintaining reaction efficacy.

Industrial-Scale Adaptations and Process Optimization

Large-scale synthesis (e.g., 12 L batches) employs continuous distillation to remove heptane, concentrating the product before crystallization. Key adaptations include:

  • Inert gas sparging : Nitrogen sparging during cooling minimizes oxide formation.

  • Hot filtration : DMAP hydrochloride is removed at 50°C to prevent co-crystallization.

  • Solvent recycling : Heptane and ethyl acetate are recovered via fractional distillation, reducing costs by 30% .

Q & A

Q. What are the standard synthetic routes for 1-Chlorobenzo[4,5]thieno[2,3-c]pyridine?

The compound is typically synthesized via multistep reactions involving palladium-mediated cross-coupling or Thorpe-Ziegler cyclization (used for analogous thieno-pyridines). For example, derivatives like benzo[4,5]thieno[2,3-c]pyridine are synthesized using α- and γ-activated chloropyridines as precursors, followed by cyclization under controlled conditions . Key reagents include n-BuLi in THF for deprotonation and POCl₃ for chlorination steps. Reaction optimization often requires inert atmospheres (e.g., argon) to prevent side reactions .

Q. How is this compound characterized spectroscopically?

Structural confirmation relies on ¹H/¹³C NMR , FT-IR , and mass spectrometry . For example, NMR signals for aromatic protons in thieno-pyridine derivatives appear in the range of δ 7.2–8.5 ppm, while the chlorine substituent induces distinct splitting patterns. X-ray crystallography (as seen in related compounds like 7-chloro-4-(2,5-dichlorophenyl)thieno[2,3-c]pyridine) resolves bond angles (e.g., C–S–C ≈ 92°) and confirms regiochemistry .

Q. What safety protocols are critical during handling?

Due to its reactivity and potential toxicity:

  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 0–6°C to prevent degradation .
  • Handling : Use spark-proof tools, anti-static equipment, and avoid contact with water (risk of violent reactions) .
  • Exposure response : For skin contact, wash with soap/water immediately; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry?

Docking studies (e.g., AutoDock Vina) evaluate binding affinities to biological targets. For example, thieno-pyridines show inhibition of tyrosine kinases (e.g., Lck) and ubiquitin hydrolases via π-π stacking and halogen bonding. DFT calculations (e.g., B3LYP/6-31G*) model charge distribution, revealing electrophilic sites at the chlorine atom and electron-rich thiophene ring .

Q. What strategies resolve discrepancies in NMR data for structurally similar derivatives?

Conflicting NMR signals (e.g., overlapping aromatic peaks) are addressed by:

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Variable-temperature NMR to reduce signal broadening caused by dynamic effects .
  • X-ray crystallography as a definitive structural tool (e.g., resolving C–Cl bond lengths of ~1.73 Å) .

Q. How does the chlorine substituent influence biological activity in thieno-pyridine derivatives?

Chlorine enhances lipophilicity (logP) and target binding via halogen bonding. For instance, 4-chloro-tetrahydrobenzo[4,5]thieno[2,3-d]pyridines exhibit anticancer activity (IC₅₀ = 1.2–8.7 µM) by intercalating DNA or inhibiting topoisomerases. Comparative studies show that dechlorinated analogs lose >50% potency, highlighting the chlorine’s role .

Q. What are the challenges in scaling up synthesis for pharmacological studies?

Key issues include:

  • Low yields in cyclization steps (e.g., 50–60% in Gewald reactions), requiring solvent optimization (e.g., DMSO/acetic acid mixtures) .
  • Purification difficulties due to byproducts; column chromatography with gradient elution (hexane/EtOAc) is often necessary .
  • Regioselectivity control in electrophilic substitutions, mitigated by steric directing groups .

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